molecular formula C17H17ClN4O B2985645 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 896844-42-1

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2985645
CAS No.: 896844-42-1
M. Wt: 328.8
InChI Key: QAWHARBEBVBSFG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. For instance, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to the formation of pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is similar to that of purines, which are key components of nucleic acids .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can vary depending on the specific substituents present in the molecule. For example, reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization can result in the formation of pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Synthetic Methods and Structural Analysis Research has focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives and analyzing their structural properties through various methods, including crystallography and spectroscopy. For example, a study described the synthesis and crystal structure of a closely related compound, demonstrating the utility of these methods in confirming the molecular structure and exploring the potential for drug design (Lu Jiu-fu et al., 2015).

Biological Activities and Potential Therapeutic Applications The pyrazolo[1,5-a]pyrimidine and morpholine derivatives exhibit a range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. For instance, certain derivatives have been evaluated for their antihypertensive effects, showing promising activity in preclinical models (S. M. Bayomi et al., 1999). Additionally, some compounds have demonstrated moderate anticancer activity in preliminary studies, indicating potential applications in cancer therapy (Lu Jiu-fu et al., 2015).

Pharmacological Research The synthesis of morpholine derivatives and their pharmacological evaluation has been a subject of interest, with studies exploring their potential as central nervous system (CNS) agents, including anticonvulsant activities. This highlights the diverse pharmacological potential of this chemical class (Hans‐Joachim Lankau et al., 1999).

Enzyme Inhibition and Molecular Docking Studies Compounds within this class have also been investigated for their enzyme inhibitory activities, with some showing potential as inhibitors of specific phosphodiesterases, which could be relevant for treating neurodegenerative and neuropsychiatric diseases. Molecular docking studies provide insights into their mechanism of action and guide the development of more potent and selective inhibitors (Peng Li et al., 2016).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure and the biological target they interact with. Some pyrazolo[1,5-a]pyrimidines are known to exhibit antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive activities .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the synthesis of new derivatives with improved biological activity and lower toxicity. Additionally, further studies could focus on elucidating the exact mechanisms of action of these compounds .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)15(11-19-22)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWHARBEBVBSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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